molecular formula C12H18N2O2S B8323932 2-Methyl-N-(3-(pyridin-2-yl)oxetan-3-yl)propane-2-sulfinamide

2-Methyl-N-(3-(pyridin-2-yl)oxetan-3-yl)propane-2-sulfinamide

Cat. No. B8323932
M. Wt: 254.35 g/mol
InChI Key: GDZUZXLKCAKBKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507683B2

Procedure details

To a solution of 2-bromopyridine (0.16 g, 1.02 mmol, 1.0 eq) in dry THF at −100° C. was slowly added a solution of n-BuLi in hexane (2.5M, 0.41 ml, 1.03 mmol, 1 eq), and reaction mixture was then kept in same temperature for 30 minute. A mixture of 2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (0.18 g, 1.02 mmol, 1 eq) and a 2M solution of Me3Al (0.5 ml, 1 mmol, 1 eq) in toluene was stirred at −78° C. for 10 minutes, and then added to the above reaction mixture slowly. The reaction temperature was maintained at −100° C. for another 1 h, after which the reaction mixture warmed to 0° C. slowly. The reaction mixture was quenched with a saturated solution of Na2SO4 and extracted with ethyl acetate. The organic layer was separated and washed with a saturated brine solution, dried over Na2SO4, filtered and the filtrate concentrated. The crude product was purified through a neutral alumina column using 0.5% MeOH/DCM. Yield: 0.1 g (38.5%).
Quantity
0.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.41 mL
Type
reactant
Reaction Step Two
Quantity
0.18 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.[Li]CCCC.CCCCCC.[CH3:19][C:20]([S:23]([N:25]=[C:26]1[CH2:29][O:28][CH2:27]1)=[O:24])([CH3:22])[CH3:21].C[Al](C)C>C1COCC1.C1(C)C=CC=CC=1>[CH3:22][C:20]([S:23]([NH:25][C:26]1([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:29][O:28][CH2:27]1)=[O:24])([CH3:19])[CH3:21]

Inputs

Step One
Name
Quantity
0.16 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
0.41 mL
Type
reactant
Smiles
CCCCCC
Step Three
Name
Quantity
0.18 g
Type
reactant
Smiles
CC(C)(C)S(=O)N=C1COC1
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.5 mL
Type
reactant
Smiles
C[Al](C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added to the above reaction mixture slowly
TEMPERATURE
Type
TEMPERATURE
Details
after which the reaction mixture warmed to 0° C. slowly
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with a saturated solution of Na2SO4
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified through a neutral alumina column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CC(C)(C)S(=O)NC1(COC1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.